molecular formula C20H21F3N4O3 B10914766 3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methoxy-2-methylphenyl)propanamide

3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No.: B10914766
M. Wt: 422.4 g/mol
InChI Key: LCQOBHWGFCNKQJ-UHFFFAOYSA-N
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Description

3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the trifluoromethyl group and subsequent functionalization to attach the propanamide moiety. Common reagents used in these steps include trifluoromethylating agents, amides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE
  • **3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE

Uniqueness

The uniqueness of 3-[2,3-DIMETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-METHOXY-2-METHYLPHENYL)PROPANAMIDE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21F3N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methoxy-2-methylphenyl)propanamide

InChI

InChI=1S/C20H21F3N4O3/c1-11-9-13(30-4)5-6-15(11)24-16(28)7-8-27-17(29)10-14(20(21,22)23)18-12(2)26(3)25-19(18)27/h5-6,9-10H,7-8H2,1-4H3,(H,24,28)

InChI Key

LCQOBHWGFCNKQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCN2C(=O)C=C(C3=C(N(N=C32)C)C)C(F)(F)F

Origin of Product

United States

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